Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate
Description
Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an aromatic ester featuring a bromo substituent at the 3-position, a 4-methylbenzyl ether group at the 4-position, and a methyl ester moiety. The bromine atom and benzyl ether group enhance its reactivity, enabling cross-coupling reactions or further functionalization. Its synthesis typically involves nucleophilic substitution or esterification reactions, as evidenced by protocols in peer-reviewed studies .
Properties
Molecular Formula |
C16H15BrO3 |
|---|---|
Molecular Weight |
335.19 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-15-8-7-13(9-14(15)17)16(18)19-2/h3-9H,10H2,1-2H3 |
InChI Key |
CPKQXXRIAWLCDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OC)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves two main stages:
- Bromination of a methyl 4-hydroxybenzoate derivative to introduce the bromine atom at the 3-position on the aromatic ring.
- O-alkylation (etherification) of the 4-hydroxy group with a 4-methylbenzyl moiety to form the 4-((4-methylbenzyl)oxy) substituent.
This approach leverages regioselective bromination and nucleophilic substitution reactions under controlled conditions.
Bromination Step
The bromination of methyl 4-hydroxybenzoate or its derivatives to yield methyl 3-bromo-4-hydroxybenzoate is a critical step. According to a patented method, the bromination is performed in halogenated alkane solvents such as dichloromethane or chloroform, optionally mixed with ether solvents like diethyl ether or 1,4-dioxane. Glacial acetic acid is used as a catalyst to facilitate the electrophilic aromatic substitution by bromine (Br₂).
- Reaction conditions:
- Temperature range: -10°C to 50°C
- Solvent volume to substrate mass ratio: 25–40 mL/g
- Catalyst: Glacial acetic acid
- Solvents: Dichloromethane and/or chloroform, optionally with diethyl ether or 1,4-dioxane
This method offers advantages such as low solvent consumption, simple operation, easy post-reaction workup, and high yield, making it suitable for industrial-scale production.
Etherification Step (O-Alkylation)
Following bromination, the 4-hydroxy group is alkylated with 4-methylbenzyl bromide or a similar benzyl halide to form the ether linkage. This nucleophilic substitution typically proceeds under basic conditions using potassium carbonate (K₂CO₃) as a base in a polar aprotic solvent such as dimethylformamide (DMF).
- Typical conditions:
- Base: K₂CO₃
- Solvent: DMF
- Temperature: Room temperature to mild heating (e.g., 25°C to 60°C)
- Reaction time: Overnight (12–24 hours)
This step yields this compound with moderate to good yields (typically 40–70%) depending on reaction optimization.
Alternative Bromination via Side-Chain Bromination
In some related compounds, side-chain bromination of methyl 4-methyl-3-methoxybenzoate using N-bromosuccinimide (NBS) or bromine has been reported to achieve bromomethyl derivatives, which can be further transformed into ether derivatives. This method achieves yields ranging from 64% to 95% and may be adapted for the preparation of related benzoate esters.
Detailed Reaction Conditions and Yields
Research Findings and Optimization Notes
- The bromination step benefits from low temperatures to control regioselectivity and minimize polybromination.
- Use of glacial acetic acid as a catalyst enhances electrophilic substitution efficiency.
- Solvent choice impacts yield and ease of purification; dichloromethane and chloroform are preferred for their ability to dissolve both reactants and products.
- Etherification requires dry, aprotic solvents and anhydrous conditions to prevent hydrolysis and side reactions.
- Potassium carbonate is preferred as a mild base to deprotonate the phenol and promote nucleophilic substitution without causing elimination or side reactions.
- Purification is typically achieved by standard organic workup followed by column chromatography using chloroform or ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted benzoates.
Oxidation: Formation of brominated benzoic acids.
Reduction: Formation of reduced benzoate derivatives.
Hydrolysis: Formation of 3-bromo-4-((4-methylbenzyl)oxy)benzoic acid.
Scientific Research Applications
Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate with analogs differing in substituents, reactivity, and synthetic pathways. Key findings are summarized in Table 1 and Table 2.
Structural Analogs with Modified Benzyloxy Groups
Compounds sharing the benzyloxy-benzoate scaffold but differing in substituents exhibit distinct physicochemical and synthetic properties:
Key Observations :
- Substituent Effects: The 4-methylbenzyl group enhances steric bulk compared to smaller groups (e.g., cyano or cyclopropylmethoxy), influencing reaction yields and downstream applications. For instance, the TIPS-protected analog (S50) achieves higher yields (94%) due to improved stability during synthesis .
- Reactivity : Bromine at the 3-position enables cross-coupling (e.g., Suzuki-Miyaura), while ester groups allow hydrolysis to carboxylic acids for further derivatization .
Halogenated Benzoate Esters
Compounds with halogen and ester moieties but lacking benzyloxy groups highlight the role of substitution patterns:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF3) increase electrophilicity, enhancing reactivity in nucleophilic substitutions.
- Commercial Viability : Halogenated benzoates like Methyl 3-bromo-4-(trifluoromethyl)benzoate are commercially available at high purity (>97%), underscoring their industrial relevance .
Biological Activity
Methyl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Bromine Atom : Enhances reactivity and potential for enzyme interactions.
- Benzoate Functional Group : Known for involvement in various biochemical reactions.
- Ether Linkage : Connects the 4-methylbenzyl moiety, influencing solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, such as enzymes and receptors. The bromine atom and ester group play crucial roles in its reactivity, leading to modulation of biochemical pathways. It has been suggested that the compound may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown promising results in inhibiting the growth of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of pro-apoptotic and anti-apoptotic proteins. This property positions it as a potential lead compound in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study assessing the antimicrobial effects of similar benzoate derivatives reported that compounds with bromine substitutions demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing biological activity.
- Anticancer Potential : In a comparative analysis, this compound was evaluated alongside other benzoate derivatives for their cytotoxic effects on human cancer cell lines. Results indicated that this compound exhibited a higher cytotoxicity profile than many analogs, suggesting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
